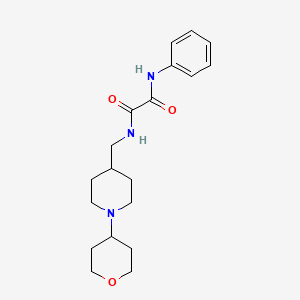

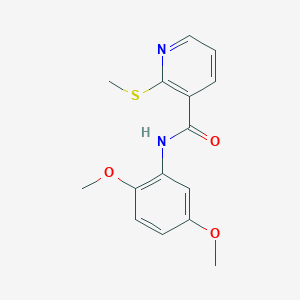

![molecular formula C14H12N2S B2713544 3-Amino-4-[(4-methylphenyl)sulfanyl]benzenecarbonitrile CAS No. 337924-03-5](/img/structure/B2713544.png)

3-Amino-4-[(4-methylphenyl)sulfanyl]benzenecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Amino-4-[(4-methylphenyl)sulfanyl]benzenecarbonitrile” is a chemical compound with the molecular formula C14H12N2S and a molecular weight of 240.32 . It’s also known as 4-methyl-2-(p-tolylthio)benzylamine or MTBA.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzenecarbonitrile core with an amino group at the 3-position and a (4-methylphenyl)sulfanyl group at the 4-position .Physical And Chemical Properties Analysis

This compound has a melting point of 98-101°C . Other physical and chemical properties are not available from the search results.Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Interactions

Studies on compounds structurally related to 3-Amino-4-[(4-methylphenyl)sulfanyl]benzenecarbonitrile have revealed insights into their crystal structures and molecular interactions. For example, the crystal structure of 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate shows significant molecular planarity and interactions that could influence the design of molecular materials with specific optical or electronic properties Syahirah binti Ramli et al., 2015.

Corrosion Inhibition

Derivatives of 3-Amino-4-[(4-methylphenyl)sulfanyl]benzenecarbonitrile, such as Schiff bases, have been investigated as corrosion inhibitors. They show significant effectiveness in reducing the corrosion rate of metals in acidic environments, suggesting potential applications in materials protection and maintenance M. Behpour et al., 2009.

Organic Synthesis and Polymerization

Novel 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives have been proposed as photosensitizers in photopolymerization processes. These compounds demonstrate high efficiency under UV and visible light, indicating their potential in developing new photoinitiating systems for 3D printing and other polymerization applications Tomal et al., 2019.

Photolytic Decomposition and Environmental Applications

The photolytic decomposition of compounds similar to 3-Amino-4-[(4-methylphenyl)sulfanyl]benzenecarbonitrile has been studied, with findings relevant to environmental science and pollution control. Understanding the decomposition pathways of these compounds can aid in developing strategies for the removal of pharmaceutical pollutants from water Wei Zhou and D. Moore, 1994.

Antimicrobial Activities

Research on 1,2,4-triazole derivatives, structurally related to 3-Amino-4-[(4-methylphenyl)sulfanyl]benzenecarbonitrile, has shown promising antimicrobial activities. These studies highlight the potential for developing new antimicrobial agents based on modifications of the core structure Yatin J. Mange et al., 2013.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-amino-4-(4-methylphenyl)sulfanylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-10-2-5-12(6-3-10)17-14-7-4-11(9-15)8-13(14)16/h2-8H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHSBHCLTABYTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

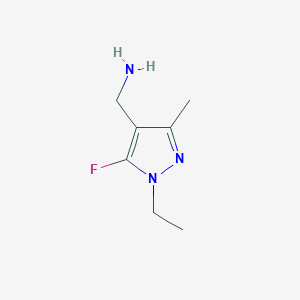

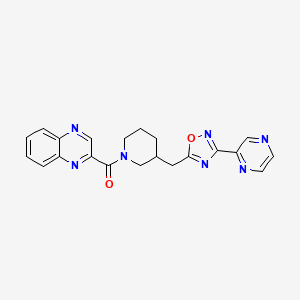

![1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2713467.png)

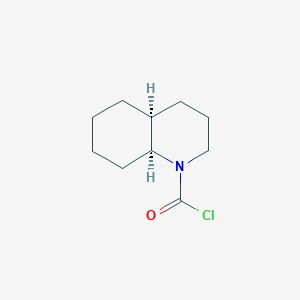

![4-cyclohexyl-N-[2-(piperazin-1-ylsulfonyl)ethyl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B2713472.png)

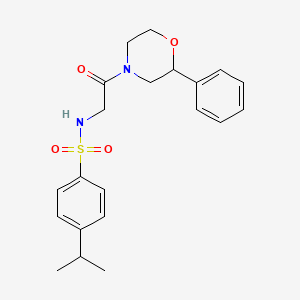

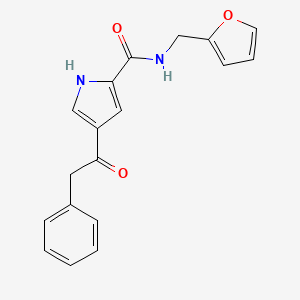

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole](/img/structure/B2713474.png)

![N~4~-(4-ethoxyphenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2713475.png)

![2-Chloro-N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2713476.png)

![N-benzyl-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2713483.png)

![3-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2713484.png)